molecular formula C17H15BrF3N3O3 B12478833 4-bromo-2-[(E)-[(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)imino]methyl]phenol

4-bromo-2-[(E)-[(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)imino]methyl]phenol

Cat. No.: B12478833
M. Wt: 446.2 g/mol
InChI Key: RHYWPDNDTWTBMW-UHFFFAOYSA-N
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Description

4-bromo-2-[(E)-[(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)imino]methyl]phenol is a complex organic compound characterized by its unique structure, which includes a bromine atom, a nitro group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-[(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)imino]methyl]phenol typically involves multiple steps. One common method includes the bromination of 4-trifluoromethylphenol followed by nitration to introduce the nitro group. The final step involves the condensation of the resulting intermediate with an appropriate amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-[(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)imino]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-2-[(E)-[(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)imino]methyl]phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-[(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)imino]methyl]phenol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The presence of the nitro and trifluoromethyl groups can enhance its binding affinity and specificity, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H15BrF3N3O3

Molecular Weight

446.2 g/mol

IUPAC Name

4-bromo-2-[3-[2-nitro-4-(trifluoromethyl)anilino]propyliminomethyl]phenol

InChI

InChI=1S/C17H15BrF3N3O3/c18-13-3-5-16(25)11(8-13)10-22-6-1-7-23-14-4-2-12(17(19,20)21)9-15(14)24(26)27/h2-5,8-10,23,25H,1,6-7H2

InChI Key

RHYWPDNDTWTBMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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